molecular formula C17H25FN2O2 B2574897 CCR2 antagonist 3 CAS No. 1380100-86-6

CCR2 antagonist 3

Cat. No.: B2574897
CAS No.: 1380100-86-6
M. Wt: 308.4 g/mol
InChI Key: GAHPWXLXWUVMIV-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD-2927 is a small molecule compound developed by AstraZeneca Pharmaceuticals Co., Ltd. It is primarily known for its role as an inhibitor of the acetylcholine-regulated inwardly rectifying potassium current (IKACh) in human atrial myocytes. This compound has been investigated for its potential therapeutic applications in cardiovascular diseases, particularly in the management of atrial fibrillation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZD-2927 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

    Formation of the Core Structure: The core structure of AZD-2927 is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of reagents such as aldehydes, ketones, and amines under controlled conditions.

    Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups to the core structure. This may include halogenation, alkylation, and acylation reactions.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity and yield.

Industrial Production Methods

Industrial production of AZD-2927 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves:

    Optimization of Reaction Conditions: Scaling up the reactions while maintaining efficiency and yield.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Automation: Utilizing automated systems for precise control of reaction parameters and continuous production.

Chemical Reactions Analysis

Types of Reactions

AZD-2927 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Mechanism of Action

AZD-2927 exerts its effects by selectively blocking the acetylcholine-regulated inwardly rectifying potassium current (IKACh) in human atrial myocytes. This blockade leads to an increase in the atrial effective refractory period, which helps in restoring and maintaining normal sinus rhythm in patients with atrial fibrillation. The molecular targets of AZD-2927 are the Kir3.1 and Kir3.4 subunits of the potassium channel .

Comparison with Similar Compounds

Similar Compounds

    A7071: Another IKACh blocker with similar pharmacological properties.

    Dofetilide: A class III antiarrhythmic agent that also targets potassium channels but with a different mechanism.

    Amiodarone: A broad-spectrum antiarrhythmic drug that affects multiple ion channels.

Uniqueness of AZD-2927

AZD-2927 is unique in its high selectivity for the IKACh channel with minimal off-target activity. This selectivity reduces the risk of adverse effects associated with non-specific ion channel blockade. Additionally, AZD-2927 has limited central nervous system exposure, making it a promising candidate for peripheral cardiovascular applications .

Properties

IUPAC Name

4-fluoro-N-[(2S)-1-(3-hydroxyazetidin-1-yl)-3-methylbutan-2-yl]-N,3-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-11(2)16(10-20-8-14(21)9-20)19(4)17(22)13-5-6-15(18)12(3)7-13/h5-7,11,14,16,21H,8-10H2,1-4H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHPWXLXWUVMIV-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)C(CN2CC(C2)O)C(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)N(C)[C@H](CN2CC(C2)O)C(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380100-86-6
Record name AZD-2927
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBK8SC4PNC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.